molecular formula C13H15Cl2NO4S B1458592 1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid CAS No. 1858250-15-3

1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid

Cat. No.: B1458592
CAS No.: 1858250-15-3
M. Wt: 352.2 g/mol
InChI Key: QKILOOYOCAGNHF-UHFFFAOYSA-N
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Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methylsulfonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO4S/c14-11-4-3-10(12(15)6-11)8-21(19,20)16-5-1-2-9(7-16)13(17)18/h3-4,6,9H,1-2,5,7-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKILOOYOCAGNHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid involves several steps, typically starting with the preparation of the piperidine ring. The synthetic route often includes the following steps:

Chemical Reactions Analysis

1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to influence cellular processes through its sulfonyl and piperidine moieties.

Comparison with Similar Compounds

1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Biological Activity

1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid, with the CAS number 1858250-15-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and comparative analysis with related compounds.

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : This can be achieved through cyclization reactions.
  • Introduction of the Sulfonyl Group : The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.
  • Attachment of the 2,4-Dichlorobenzyl Group : This step involves reacting the intermediate with 2,4-dichlorobenzyl chloride in the presence of a base.

The compound's molecular formula is C13H15Cl2NO4SC_{13}H_{15}Cl_{2}NO_{4}S, and its structure includes a piperidine ring substituted with a sulfonyl group and a dichlorobenzyl moiety.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for this compound are reported to be in the range of 15.6 to 62.5 µg/mL against Staphylococcus epidermidis and Micrococcus luteus, respectively .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in several cancer cell lines. The cytotoxicity was assessed using the MTT assay, revealing an IC50 value that indicates significant activity without substantial toxicity to non-cancerous cells (HaCaT cell line) at comparable concentrations .

The mechanism by which this compound exerts its biological effects appears to involve interaction with specific molecular targets. It is hypothesized that the compound binds to enzymes or receptors related to cellular processes, thereby modulating their activity. The sulfonyl and piperidine groups play crucial roles in this interaction.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar piperidine derivatives:

Compound NameStructure FeaturesBiological Activity
Piperidine-3-carboxylic acidLacks sulfonyl and dichlorobenzyl groupsLimited biological applications
2,4-Dichlorobenzylsulfonyl chlorideContains sulfonyl and dichlorobenzyl groupsPrimarily used as an intermediate in synthesis
This compoundCombines piperidine with unique substituentsExhibits antimicrobial and anticancer properties

The combination of structural features in this compound contributes to its distinct chemical reactivity and biological efficacy.

Case Studies

Several studies have focused on the biological activity of piperidine derivatives:

  • Antimycobacterial Activity : A study highlighted the effectiveness of piperidine derivatives against Mycobacterium tuberculosis, where modifications led to enhanced activity against resistant strains .
  • Cytotoxicity Assessment : Research involving various piperidine-based compounds demonstrated that structural modifications could significantly impact their cytotoxic profiles against different cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid

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